An In-depth Technical Guide to 1,2-Bis(trimethoxysilyl)ethane (BTMSE): Structure, Properties, and Applications in Advanced Material Synthesis
An In-depth Technical Guide to 1,2-Bis(trimethoxysilyl)ethane (BTMSE): Structure, Properties, and Applications in Advanced Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Bis(trimethoxysilyl)ethane (BTMSE), a key organosilane precursor in the development of advanced materials. This document details its chemical structure, physicochemical properties, and critically, its application in the synthesis of ethylene-bridged polysilsesquioxane materials, with a focus on their potential use in drug delivery systems.
Chemical Structure and Properties
1,2-Bis(trimethoxysilyl)ethane, also known as ethylenebis(trimethoxysilane), is an organosilane compound featuring a central ethylene (B1197577) bridge connecting two silicon atoms, each of which is bonded to three methoxy (B1213986) groups.[1][2] This bifunctional nature allows it to act as a robust crosslinking agent and a precursor for bridged silsesquioxane materials.
Molecular Structure
The molecular structure of BTMSE is characterized by the Si-CH₂-CH₂-Si backbone, which imparts a degree of flexibility to the resulting polymeric structures. The six hydrolyzable methoxy groups are the reactive sites for the formation of a stable siloxane network.
Physicochemical Properties
BTMSE is a colorless liquid at room temperature.[3] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₂₂O₆Si₂ | [3] |
| Molecular Weight | 270.43 g/mol | [2][4] |
| CAS Number | 18406-41-2 | [2][4] |
| Appearance | Colorless liquid | [3] |
| Density | 1.073 g/mL at 25 °C | [4] |
| Boiling Point | 103-104 °C at 5 mmHg | [4][5] |
| Refractive Index | n20/D 1.409 | [4] |
| Flash Point | 109 °C (closed cup) | [4] |
| Solubility | Soluble in organic solvents, insoluble in water | [3] |
Spectroscopic Data
Detailed experimental spectroscopic data for BTMSE is not widely available in peer-reviewed literature. However, based on its structure, the following characteristic peaks can be anticipated.
¹H NMR:
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A singlet for the methoxy protons (-OCH₃).
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A multiplet for the ethylene bridge protons (-CH₂-CH₂-).
¹³C NMR:
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A signal for the methoxy carbons (-OCH₃).
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A signal for the ethylene bridge carbons (-CH₂-CH₂-).
FTIR:
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Stretching vibrations for C-H bonds in the methyl and ethylene groups.
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Stretching vibrations for Si-O-C bonds.
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Stretching vibrations for Si-C bonds.
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Rocking and bending vibrations for the methylene (B1212753) groups.
Synthesis of 1,2-Bis(trimethoxysilyl)ethane
While detailed experimental protocols for the synthesis of BTMSE are not extensively published, a common industrial synthesis route involves the hydrosilylation of vinyltrimethoxysilane (B1682223) with trimethoxysilane, or the reaction of 1,2-dichloroethane (B1671644) with a silicon precursor in the presence of a catalyst. For research purposes, BTMSE is readily available from various chemical suppliers.
Core Reactivity: Hydrolysis and Polycondensation
The utility of BTMSE as a precursor for materials science lies in the reactivity of its trimethoxysilyl groups. These groups undergo hydrolysis and subsequent polycondensation reactions, typically through a sol-gel process, to form a three-dimensional cross-linked network of ethylene-bridged polysilsesquioxane.
The process can be summarized in two key steps:
-
Hydrolysis: The methoxy groups (-OCH₃) react with water to form silanol (B1196071) groups (-Si-OH) and methanol (B129727) as a byproduct. This reaction is often catalyzed by an acid or a base.
-
Condensation: The newly formed silanol groups react with each other (or with remaining methoxy groups) to form stable siloxane bonds (Si-O-Si), releasing water or methanol.
This process leads to the formation of a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a solid, three-dimensional network enclosing the liquid phase).
Application in Drug Delivery: Synthesis of Mesoporous Silica (B1680970) Nanoparticles
The ethylene-bridged polysilsesquioxane materials derived from BTMSE can be synthesized as mesoporous silica nanoparticles (MSNs). These MSNs possess a high surface area, large pore volume, and tunable pore size, making them excellent candidates for use as drug delivery vehicles.[4] The organic ethylene bridge within the silica framework can enhance the biocompatibility and modify the drug release kinetics compared to purely inorganic silica nanoparticles.
Experimental Protocol: Synthesis of BTMSE-derived Mesoporous Silica Nanoparticles
This protocol is a generalized procedure based on common sol-gel methods for producing MSNs from organosilane precursors.
Materials:
-
1,2-Bis(trimethoxysilyl)ethane (BTMSE)
-
Cetyltrimethylammonium bromide (CTAB) - (Surfactant template)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (28-30%) - (Catalyst)
Procedure:
-
Template Solution Preparation: Dissolve a specific amount of CTAB in a mixture of deionized water and ethanol with vigorous stirring. Heat the solution to a specified temperature (e.g., 60-80 °C) to ensure complete dissolution of the surfactant.
-
Addition of Catalyst: To the template solution, add a precise volume of ammonium hydroxide to catalyze the hydrolysis and condensation reactions.
-
Addition of BTMSE: Slowly add the BTMSE precursor to the reaction mixture under continuous stirring. The solution will gradually become cloudy, indicating the formation of nanoparticles.
-
Aging: Allow the reaction to proceed for a set period (e.g., 2-4 hours) at a constant temperature to ensure the complete formation of the nanoparticles.
-
Nanoparticle Collection: Collect the synthesized nanoparticles by centrifugation or filtration.
-
Washing: Wash the collected nanoparticles multiple times with ethanol and deionized water to remove any unreacted reagents and the catalyst.
-
Template Removal: Remove the CTAB template to create the mesoporous structure. This can be achieved by either:
-
Calcination: Heating the nanoparticles at a high temperature (e.g., 550 °C) in air.
-
Solvent Extraction: Refluxing the nanoparticles in an acidic ethanol solution.
-
-
Final Product: The resulting white powder is the BTMSE-derived mesoporous silica nanoparticles.
Experimental Protocol: Drug Loading into BTMSE-derived Mesoporous Silica Nanoparticles
This protocol outlines a general procedure for loading a therapeutic agent into the synthesized mesoporous nanoparticles.
Materials:
-
Synthesized BTMSE-derived mesoporous silica nanoparticles (MSNs)
-
Therapeutic drug of interest
-
A suitable solvent in which the drug is soluble
Procedure:
-
Drug Solution Preparation: Dissolve the drug in the chosen solvent to create a solution of known concentration.
-
Incubation: Disperse a known amount of the MSNs in the drug solution.
-
Loading: Stir the mixture for an extended period (e.g., 24 hours) at room temperature to allow the drug molecules to diffuse into the pores of the nanoparticles.
-
Separation: Separate the drug-loaded nanoparticles from the solution by centrifugation.
-
Washing: Gently wash the nanoparticles with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Drying: Dry the drug-loaded nanoparticles under vacuum.
-
Quantification of Loaded Drug: Determine the amount of drug loaded into the nanoparticles by measuring the concentration of the drug remaining in the supernatant and wash solutions using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
Conclusion
1,2-Bis(trimethoxysilyl)ethane is a versatile precursor for the synthesis of ethylene-bridged polysilsesquioxane materials. Its bifunctional nature allows for the formation of robust, cross-linked networks with tunable properties. The application of BTMSE in the fabrication of mesoporous silica nanoparticles holds significant promise for the field of drug delivery, offering a platform for the controlled release of therapeutic agents. The experimental protocols provided in this guide offer a foundation for researchers to explore the potential of BTMSE-derived materials in their specific applications. Further research into the precise control of particle size, pore architecture, and surface functionalization will continue to expand the utility of this important organosilane compound.
References
- 1. 1,2-Bis(trimethoxysilyl)ethane | 18406-41-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 1,2-Bis(trimethoxysilyl)ethane 96 18406-41-2 [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of mesoporous silica nanoparticles and drug loading of poorly water soluble drug cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
